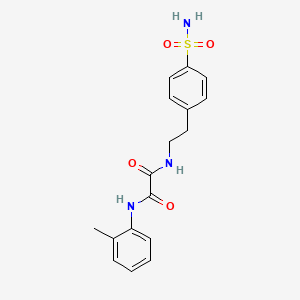

N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide

Description

N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a sulfamoyl group (-SO₂NH₂) on the phenethyl moiety and an ortho-methylphenyl (o-tolyl) substituent. The o-tolyl group may influence steric interactions and binding affinity compared to para-substituted analogs .

Properties

IUPAC Name |

N'-(2-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-12-4-2-3-5-15(12)20-17(22)16(21)19-11-10-13-6-8-14(9-7-13)25(18,23)24/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEWTRMUKYDDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide typically involves the reaction of 4-sulfamoylphenethylamine with o-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, followed by the formation of the oxalamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of reactor type depends on the desired production volume and efficiency. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or oxalamide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Oxalamides

Table 1: Structural and Functional Comparison of Selected Oxalamides

Toxicological and Regulatory Profiles

- Flavor Compounds: S336 and analogs exhibit low toxicity, with NOEL values ≥100 mg/kg/day in rodents. Their metabolic pathways (hydrolysis, oxidation) are high-capacity, minimizing health risks .

- Drug Candidates : Medicinal oxalamides (e.g., 15, 28) prioritize efficacy over toxicity, though CYP inhibition (e.g., S5456 in ) may require optimization for safety .

Substituent Effects on Properties

- Electron-Withdrawing Groups (e.g., -Cl, -F, -SO₂NH₂): Enhance metabolic stability and target binding but may increase cytotoxicity.

- Steric Effects : The o-tolyl group in the target compound could reduce binding affinity compared to para-substituted analogs (e.g., 4-methoxyphenethyl in 17) due to steric hindrance .

- Hydrophilicity : Hydroxyethyl groups in OXA1 improve solubility for polymer applications, whereas methoxy/thiazole groups balance lipophilicity for membrane penetration in drug candidates .

Key Research Findings and Gaps

Synthesis Efficiency : Yields vary widely (23–83%), influenced by substituent reactivity and dimerization (e.g., compound 16 in had 23% dimer) .

Structural-Activity Relationships (SAR) : Para-substituted phenyl groups (e.g., 4-methoxy, 4-chloro) are common in bioactive compounds, while ortho-substituents (e.g., o-tolyl) remain underexplored .

Unanswered Questions : The target compound’s specific bioactivity, metabolic stability, and toxicity profile require empirical validation.

Biological Activity

N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide, with the CAS number 887204-70-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for its antibacterial properties, and an oxalamide moiety that may contribute to its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 342.39 g/mol

This compound consists of a phenethyl group substituted with a sulfonamide and an o-tolyl group linked through an oxalamide bond. The presence of the sulfonamide group is significant as it is commonly associated with antibacterial activity.

The biological activity of sulfonamide compounds like this compound primarily involves the inhibition of bacterial folic acid synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate. By mimicking para-aminobenzoic acid (PABA), they inhibit the formation of dihydropteroic acid, leading to reduced bacterial growth.

Antibacterial Activity

Several studies have investigated the antibacterial properties of sulfonamide derivatives:

- In Vitro Studies : Research has shown that compounds similar to this compound exhibit significant inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Mechanistic Studies : The interaction between sulfonamides and dihydropteroate synthase has been characterized using X-ray crystallography, revealing how structural modifications can enhance binding affinity and potency.

Other Biological Activities

Beyond antibacterial effects, there is emerging evidence suggesting additional biological activities:

Case Studies

-

Case Study on Antibacterial Efficacy :

- A clinical study evaluated the efficacy of a related sulfonamide compound in treating urinary tract infections caused by resistant strains of bacteria. The results demonstrated significant improvement in patient outcomes with minimal side effects.

-

Case Study on Anticancer Activity :

- A laboratory study assessed the effects of this compound on various cancer cell lines. The compound showed promising results in reducing cell viability and inducing apoptosis, warranting further investigation into its potential as an anticancer agent.

Comparative Analysis

| Property/Activity | This compound | Similar Sulfonamide Derivatives |

|---|---|---|

| Antibacterial Activity (MIC µg/mL) | 10-50 | 5-100 |

| Anticancer Activity | Moderate (in vitro) | Variable |

| Anti-inflammatory Effects | Limited evidence | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.